[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate
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Overview
Description
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique combination of functional groups, including a cyano group, a nitro group, and a trifluoromethyl group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyano Intermediate: The synthesis begins with the preparation of 2-cyano-3-methylbutan-2-amine through the reaction of 3-methyl-2-butanone with cyanide ion under basic conditions.
Coupling with Amino Acid Derivative: The cyano intermediate is then coupled with an amino acid derivative, such as glycine ethyl ester, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Introduction of the Nitro Group: The nitro group is introduced through nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Trifluoromethylation: The trifluoromethyl group is incorporated using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano and nitro groups, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can yield the corresponding amine, while reduction of the cyano group can produce an amine or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[2-amino-4-(trifluoromethyl)anilino]acetate, while oxidation of the cyano group can produce 2-[2-nitro-4-(trifluoromethyl)anilino]acetic acid.
Scientific Research Applications
Chemistry
In chemistry, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the effects of cyano and nitro groups on biological systems. It may serve as a model compound for investigating the interactions of these functional groups with biological macromolecules.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. The presence of the trifluoromethyl group, in particular, is known to enhance the bioactivity and metabolic stability of pharmaceutical compounds.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in redox reactions, while the trifluoromethyl group can enhance binding affinity to target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate: shares similarities with other compounds containing cyano, nitro, and trifluoromethyl groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O5/c1-10(2)16(3,9-21)23-14(25)8-29-15(26)7-22-12-5-4-11(17(18,19)20)6-13(12)24(27)28/h4-6,10,22H,7-8H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRIARVZQWEBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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